5-CHLORO-2-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ANILINE
Description
5-CHLORO-2-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ANILINE is a structurally complex aromatic amine featuring a chlorinated aniline core linked to a 3,4-dihydroisoquinoline moiety via an ethyl bridge. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in synthesizing selective serotonin receptor agonists, particularly targeting the 5-HT7 receptor . Its synthesis typically involves microwave-assisted alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) with intermediates like ethyl 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, followed by purification via flash chromatography .
Properties
IUPAC Name |
5-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSWDZZDFCLQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203935 | |
| Record name | 5-Chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893751-51-4 | |
| Record name | 5-Chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893751-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 3,4-dihydroisoquinoline.
Reduction: The nitro group in 5-chloro-2-nitroaniline is reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 5-chloro-2-aminobenzene is then coupled with 3,4-dihydroisoquinoline under specific conditions, such as the presence of a base like sodium hydride, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydroisoquinoline Moieties
(a) 4-(3,4-DIHYDROISOQUINOLIN-2(1H)-YLSULFONYL)ANILINE
- Structure : Replaces the ethyl linker with a sulfonyl group (-SO₂-) and lacks the chlorine substituent.
- Molecular Formula : C₁₅H₁₆N₂O₂S (vs. C₁₅H₁₆ClN₂ for the target compound).
- Properties : Higher polarity due to the sulfonyl group, leading to distinct solubility and bioavailability profiles. Classified as an irritant (Xi hazard symbol) .
(b) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide Derivatives
- Structure : Features a hydroxypropyl linker instead of ethyl and includes a benzamide group (e.g., compound from Step 3 in ).
- Synthesis : Achieved via multi-step reactions involving EDCI/HOBt coupling and TFA-mediated deprotection .
- Relevance: Demonstrates the versatility of dihydroisoquinoline derivatives in generating bioactive molecules, though their receptor selectivity differs from the target compound .
Chlorinated Aniline Derivatives with Alternative Substituents
(a) 5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE
- Structure: Replaces the dihydroisoquinoline group with a 4-ethylpiperazine ring.
- Molecular Formula : C₁₁H₁₆ClN₃ (simpler than the target compound).
Pharmacological Comparison
Key Findings :
- The ethyl-dihydroisoquinoline linker in the target compound enhances 5-HT7 receptor binding compared to sulfonyl or piperazine variants, likely due to improved hydrophobic interactions .
- Chlorination at the 5-position of the aniline ring is critical for maintaining affinity, as seen in its absence in sulfonyl analogues .
Biological Activity
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is a compound with the molecular formula . Its unique structural features, including a chloro-substituted aniline and a dihydroisoquinoline moiety, confer distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is primarily attributed to its interaction with specific molecular targets. This compound may act as an inhibitor for certain enzymes or receptors, leading to various therapeutic effects. For instance, it has been explored for its potential anti-inflammatory and anticancer activities due to its capability to modulate signaling pathways involved in these conditions.
Therapeutic Applications
- Anti-inflammatory Properties : Research indicates that compounds similar to 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. It has been investigated for its ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents raises interest in its potential application in treating neurodegenerative diseases. Research is ongoing to evaluate its efficacy against conditions such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline exhibited significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. The IC50 values for different cancer types ranged from 5 µM to 15 µM, indicating a promising therapeutic index for further development.
Case Study: Neuroprotective Effects
In a model simulating neurodegeneration, the compound was administered to assess its protective effects against oxidative stress-induced neuronal death. Results indicated that it significantly reduced neuronal loss and improved survival rates compared to controls, suggesting its potential as a neuroprotective agent .
Comparison with Similar Compounds
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline can be compared with other compounds that share similar structural motifs:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)aniline | Moderate anticancer activity | |
| 5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)aniline | Weak anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation reactions between substituted anilines and dihydroisoquinoline precursors. For example, a Friedländer reaction involving 2-(3,4-dihydroisoquinolin-1-yl)anilines has been used for structurally similar quinoline derivatives . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., acidic or basic conditions). Yield optimization requires monitoring intermediates via HPLC or TLC to ensure regioselectivity and minimize side products like over-alkylated byproducts .
Q. How can spectroscopic and chromatographic techniques characterize the structural integrity of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline?
- Methodology :
- NMR : Use H and C NMR to confirm the presence of the dihydroisoquinoline ring (e.g., signals at δ 2.5–3.5 ppm for CH groups in the saturated ring) and the aniline moiety (NH protons at δ 4.5–5.5 ppm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular weight (e.g., [M+H] peak) and quantify purity (>95% for biological assays) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the dihydroisoquinoline core .
Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodology :
- Binding assays : Screen for affinity against targets like serotonin or dopamine receptors using radioligand displacement assays (IC values) .
- Antimicrobial testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can conflicting data on the biological activity of dihydroisoquinoline derivatives be resolved?
- Methodology :
- Systematic validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent effects .
- Meta-analysis : Cross-reference results with structurally analogous compounds (e.g., 5-chloro-2-(2,4-dimethylphenoxy)aniline) to identify structure-activity relationships (SARs) .
Q. What computational strategies are effective for predicting the interaction of this compound with protein targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or MOE to model binding poses with receptors (e.g., G-protein-coupled receptors). Validate predictions with mutagenesis studies .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the ligand-receptor complex .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to optimize solvent ratios, catalyst loading, and reaction time. For example, a Taguchi L9 array can minimize byproduct formation .
- Flow chemistry : Transition batch reactions to continuous-flow systems to enhance heat/mass transfer and reduce reaction time .
Q. What analytical approaches are recommended for detecting degradation products under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks. Monitor degradation via UPLC-PDA and HRMS to identify impurities (e.g., oxidation of the aniline group) .
- Stability-indicating methods : Develop HPLC methods with photodiode array detection to separate and quantify degradation products .
Q. How can environmental fate and ecotoxicity be assessed for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
